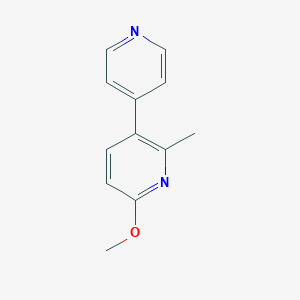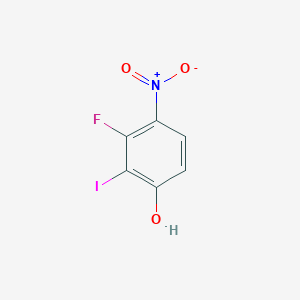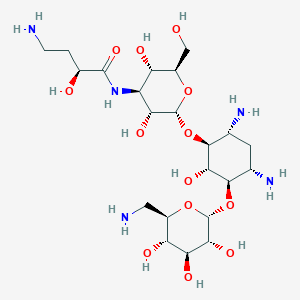
3''-HABA Kanamycin A Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’'-HABA Kanamycin A Sulfate: is a derivative of kanamycin, an aminoglycoside antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used primarily in the treatment of severe bacterial infections. Kanamycin was first isolated from the bacterium Streptomyces kanamyceticus and has been widely used in clinical settings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-HABA Kanamycin A Sulfate involves the acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). This process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the successful attachment of the L-HABA moiety to the kanamycin A structure .
Industrial Production Methods: Industrial production of 3’'-HABA Kanamycin A Sulfate generally involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification to attach the L-HABA group. The final product is then purified and formulated as a sulfate salt for medical use .
化学反応の分析
Types of Reactions: 3’'-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its antibacterial activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing its antibacterial properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield deoxygenated forms of the compound .
科学的研究の応用
Chemistry: In chemistry, 3’'-HABA Kanamycin A Sulfate is used as a reference material for analytical studies and as a starting material for the synthesis of other aminoglycoside derivatives .
Biology: In biological research, this compound is utilized to study bacterial resistance mechanisms and to develop new antibiotics with improved efficacy against resistant strains .
Medicine: Medically, 3’'-HABA Kanamycin A Sulfate is employed in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria. It is also used in combination therapies to enhance the effectiveness of other antibiotics .
Industry: In the industrial sector, this compound is used in the production of antibacterial coatings and materials, contributing to the development of products with enhanced antimicrobial properties .
作用機序
3’'-HABA Kanamycin A Sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the ribosome, causing misreading of t-RNA and preventing the synthesis of essential proteins. As a result, the bacteria are unable to grow and replicate, leading to their eventual death .
類似化合物との比較
Kanamycin A: The parent compound, used for treating severe bacterial infections.
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Uniqueness: 3’'-HABA Kanamycin A Sulfate is unique due to the presence of the L-HABA moiety, which enhances its antibacterial activity and provides resistance to certain bacterial enzymes that degrade other aminoglycosides. This makes it particularly effective against resistant bacterial strains .
特性
分子式 |
C22H43N5O13 |
|---|---|
分子量 |
585.6 g/mol |
IUPAC名 |
(2S)-4-amino-N-[(2S,3R,4S,5S,6R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1 |
InChIキー |
VVJDZJSGQOGXFX-PVLUVTDWSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)[C@H](CCN)O)O)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



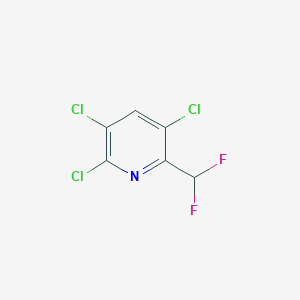
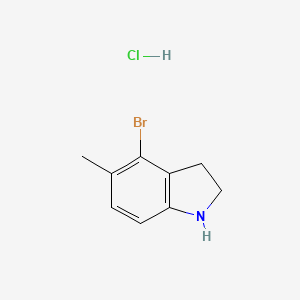
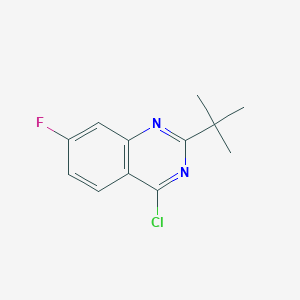
![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)
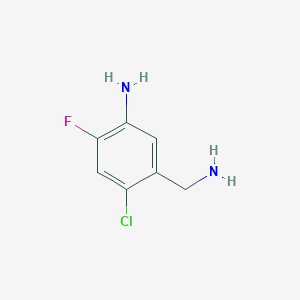
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
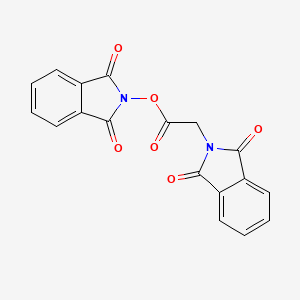
![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)
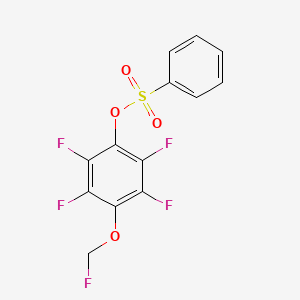

![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
